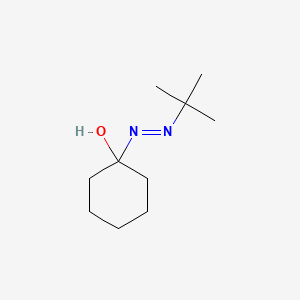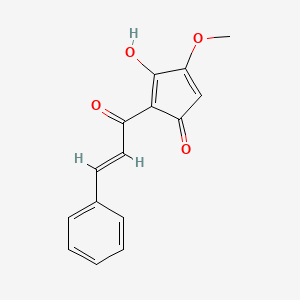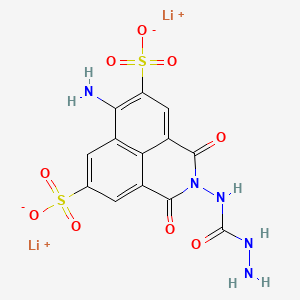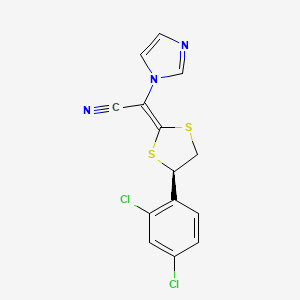
Luliconazole
Vue d'ensemble
Description
Le luliconazole est un antifongique topique principalement utilisé pour traiter les infections cutanées telles que le pied d'athlète, le muguet et la teigne. Il appartient à la classe des azoles d'antifongiques et agit en inhibant la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques . Le this compound a été approuvé par la Food and Drug Administration des États-Unis en 2013 et est commercialisé sous le nom de marque Luzu .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Luliconazole primarily targets the Cytochrome P450 51 (CYP51) enzyme in yeast . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of the fungal cell membrane .
Mode of Action
This compound is thought to inhibit the enzyme lanosterol demethylase, which is needed for the synthesis of ergosterol . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to alterations in the fungal cell membrane . This disruption weakens the cell membrane, leading to the death of the fungus and ultimately resolving the infection .
Biochemical Pathways
It is known that the drug interferes with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption in ergosterol synthesis likely affects multiple biochemical pathways within the fungus, leading to its death .
Pharmacokinetics
This compound is administered topically, and clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL (mean ± SD) occurred in 16.9 ± 9.39 hours (mean ± SD) . This compound is >99% protein bound in plasma .
Result of Action
The primary result of this compound’s action is the death of the fungus, most likely by altering their fungal cell membranes . This leads to the resolution of the fungal infection .
Analyse Biochimique
Biochemical Properties
Luliconazole interacts with the enzyme lanosterol demethylase, which is needed for the synthesis of ergosterol, a major component of the fungus cell membranes . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, thereby altering the fungal cell membranes .
Cellular Effects
This compound exerts its effects on various types of cells, particularly fungal cells. It kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes . This alteration in the cell membrane disrupts normal cellular processes, leading to the death of the fungal cells .
Molecular Mechanism
Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, thereby altering the fungal cell membranes .
Temporal Effects in Laboratory Settings
It is known that this compound is administered topically, and clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration occurred in approximately 17 hours .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to be effective in treating tinea corporis and tinea pedis in guinea pig models .
Metabolic Pathways
The metabolism of this compound has yet to be determined . In vitro studies suggest that systemically absorbed this compound may be metabolized by CYP2D6 and 3A4 .
Transport and Distribution
It is known that this compound is administered topically, and it is likely to be distributed in the skin where it exerts its antifungal effects .
Subcellular Localization
As a topical antifungal agent, it is likely to be localized in the skin cells where it exerts its antifungal effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le luliconazole peut être synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés. Une voie de synthèse courante implique la réaction du chlorure de 2,4-dichlorobenzyl avec le sulfure de sodium pour former du sulfure de 2,4-dichlorobenzyl. Cet intermédiaire est ensuite mis à réagir avec le chloroacétonitrile pour produire du 2,4-dichlorobenzylthioacétonitrile. La dernière étape implique la cyclisation de cet intermédiaire avec l'imidazole pour former du this compound .
Méthodes de production industrielle
La production industrielle de this compound implique généralement l'optimisation de la voie de synthèse pour la fabrication à grande échelle. Cela comprend l'utilisation de catalyseurs efficaces, de conditions de réaction contrôlées et de techniques de purification pour assurer un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le luliconazole subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le this compound en son sulfure correspondant.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes chloro sur le cycle benzénique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme l'azoture de sodium et le cyanure de potassium sont couramment utilisés.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Sulfure correspondant.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des antifongiques azolés.
Médecine : Utilisé dans des études cliniques pour évaluer son efficacité et son innocuité dans le traitement des infections fongiques.
Mécanisme d'action
Le this compound exerce ses effets antifongiques en inhibant l'enzyme lanostérol-déméthylase, qui est essentielle à la synthèse de l'ergostérol, un composant clé des membranes cellulaires fongiques. En perturbant la synthèse de l'ergostérol, le this compound compromet l'intégrité de la membrane cellulaire fongique, ce qui entraîne la mort cellulaire . Les cibles moléculaires et les voies exactes impliquées dans cette inhibition sont encore à l'étude, mais on pense que le this compound se lie au site actif de la lanostérol-déméthylase, empêchant la conversion du lanostérol en ergostérol .
Comparaison Avec Des Composés Similaires
Le luliconazole est souvent comparé à d'autres antifongiques azolés, tels que :
- Fluconazole
- Itraconazole
- Kétoconazole
- Terbinafine (bien que ce ne soit pas un azole, il est souvent comparé en raison de ses propriétés antifongiques)
Unicité
Le this compound se distingue par son activité antifongique puissante et ses propriétés pharmacocinétiques favorables. Il a montré une efficacité supérieure dans le traitement des dermatophytoses par rapport à d'autres azoles et à la terbinafine . De plus, la structure chimique unique du this compound, qui comprend un groupe imidazole incorporé dans une structure de cétène dithioacétate, contribue à sa forte activité antifongique .
Composés similaires
- Fluconazole : Couramment utilisé pour traiter les infections fongiques systémiques.
- Itraconazole : Efficace contre un large éventail d'infections fongiques.
- Kétoconazole : Utilisé pour les infections fongiques systémiques et topiques.
- Terbinafine : Principalement utilisé pour les dermatophytoses et l'onychomycose .
La structure unique et l'activité puissante du this compound en font un ajout précieux à l'arsenal des agents antifongiques.
Propriétés
IUPAC Name |
(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAOBBFIOAEMLL-REQDGWNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048607 | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of action for luliconazole's anti-fungal activity is still not known, but luliconazole is thought to inhibit the enzyme lanosterol demethylase. Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes. | |
| Record name | Luliconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
187164-19-8 | |
| Record name | Luliconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187164-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luliconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187164198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luliconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luliconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LULICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE91AN4S8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)
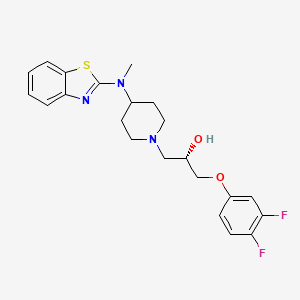
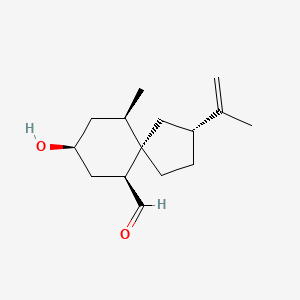


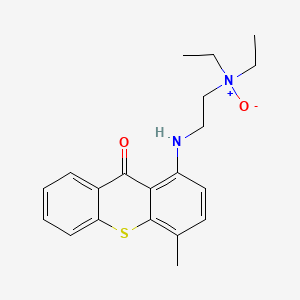
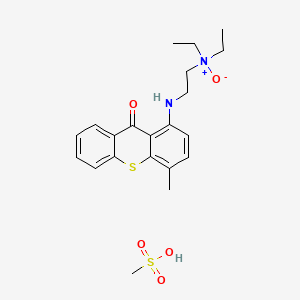
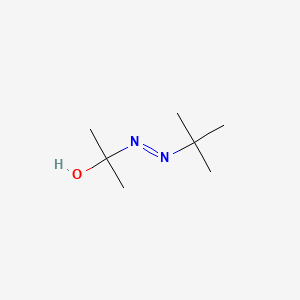
![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)
